molecular formula C12H14F3NO B3074233 N-cyclopentyl-4-(trifluoromethoxy)aniline CAS No. 1019529-96-4

N-cyclopentyl-4-(trifluoromethoxy)aniline

Cat. No.: B3074233
CAS No.: 1019529-96-4
M. Wt: 245.24 g/mol
InChI Key: LQXSMKNNQSYPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(trifluoromethoxy)aniline: is an organic compound that belongs to the class of anilines It features a cyclopentyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the para position of the aniline ring

Scientific Research Applications

N-cyclopentyl-4-(trifluoromethoxy)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a tool for probing specific biochemical pathways.

    Industrial Applications: this compound is also investigated for its potential use in the production of specialty chemicals and advanced materials.

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)aniline, a related compound, indicates that it is a combustible liquid, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for “N-cyclopentyl-4-(trifluoromethoxy)aniline” are not mentioned in the search results, there is a growing interest in the development of fluorinated compounds for medicinal applications . The trifluoromethoxy group, in particular, is finding increased utility as a substituent in bioactives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(trifluoromethoxy)aniline typically involves the following steps:

    Formation of the aniline derivative: The starting material, 4-nitroaniline, undergoes a reduction reaction to form 4-aminophenol.

    Introduction of the trifluoromethoxy group: The 4-aminophenol is then reacted with trifluoromethoxybenzene under suitable conditions to introduce the trifluoromethoxy group at the para position.

    Cyclopentylation: The final step involves the reaction of the intermediate with cyclopentylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopentyl-4-(trifluoromethoxy)aniline derivatives with altered functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The cyclopentyl group may contribute to the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

N-cyclopentyl-4-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:

    N-cyclopentyl-4-methoxyaniline: This compound lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.

    N-cyclopentyl-4-chloroaniline:

    N-cyclopentyl-4-fluoroaniline: The substitution of a single fluorine atom for the trifluoromethoxy group can affect the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-5-10(6-8-11)16-9-3-1-2-4-9/h5-9,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXSMKNNQSYPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.